molecular formula C19H18N2O4S B11664208 3-(Piperidin-1-ylcarbonothioyl)phenyl 4-nitrobenzoate

3-(Piperidin-1-ylcarbonothioyl)phenyl 4-nitrobenzoate

Cat. No.: B11664208
M. Wt: 370.4 g/mol
InChI Key: LEZPFBXXBFZKLV-UHFFFAOYSA-N
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Description

3-(Piperidin-1-ylcarbonothioyl)phenyl 4-nitrobenzoate is a complex organic compound that features a piperidine ring, a carbonothioyl group, and a nitrobenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Piperidin-1-ylcarbonothioyl)phenyl 4-nitrobenzoate typically involves multi-step organic reactions. One common method includes the reaction of 3-(Piperidin-1-ylcarbonothioyl)phenyl chloride with 4-nitrobenzoic acid in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions .

Industrial Production Methods

large-scale synthesis would likely involve similar reaction conditions with optimizations for yield and purity, such as the use of continuous flow reactors and automated synthesis equipment .

Chemical Reactions Analysis

Types of Reactions

3-(Piperidin-1-ylcarbonothioyl)phenyl 4-nitrobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(Piperidin-1-ylcarbonothioyl)phenyl 4-nitrobenzoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a pharmacophore in drug design.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 3-(Piperidin-1-ylcarbonothioyl)phenyl 4-nitrobenzoate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its piperidine and nitrobenzoate moieties. These interactions can modulate biological pathways, leading to various pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Piperidin-1-ylcarbonothioyl)phenyl 4-aminobenzoate
  • 3-(Piperidin-1-ylcarbonothioyl)phenyl 4-nitrobenzoate thiol
  • Substituted piperidine derivatives

Uniqueness

This compound is unique due to its combination of a piperidine ring, a carbonothioyl group, and a nitrobenzoate moiety. This unique structure allows it to participate in a variety of chemical reactions and interact with multiple biological targets, making it a versatile compound for research and industrial applications .

Properties

Molecular Formula

C19H18N2O4S

Molecular Weight

370.4 g/mol

IUPAC Name

[3-(piperidine-1-carbothioyl)phenyl] 4-nitrobenzoate

InChI

InChI=1S/C19H18N2O4S/c22-19(14-7-9-16(10-8-14)21(23)24)25-17-6-4-5-15(13-17)18(26)20-11-2-1-3-12-20/h4-10,13H,1-3,11-12H2

InChI Key

LEZPFBXXBFZKLV-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=S)C2=CC(=CC=C2)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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